molecular formula C18H22N4O2 B2979877 2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide CAS No. 2034275-53-9

2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide

Cat. No. B2979877
CAS RN: 2034275-53-9
M. Wt: 326.4
InChI Key: LYOLQPHEBWVNFY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .


Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied . For instance, when ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate, it produced 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds, including dihydropyrimidinones and benzamides with potential biological activities, have been synthesized using various starting materials and synthetic pathways. These compounds demonstrate significant analgesic and anti-inflammatory activities, highlighting their potential for therapeutic applications (Abu‐Hashem et al., 2020).
  • Another study focused on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, presenting an efficient method for their preparation (Bhat et al., 2018).
  • Research into the synthesis of 2-aminopyrimidinones and their self-assembly through a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate further demonstrates the versatility of pyrimidine-based compounds in creating complex molecular structures with potential for various scientific applications (Bararjanian et al., 2010).

Chemical Characterization and Potential Applications

  • The study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including NDI and CPB, emphasizes the importance of analytical methods in the quality control and characterization of pharmaceutical compounds, suggesting a similar need for analytical studies on the specified chemical compound (Ye et al., 2012).
  • A notable discovery of an orally active histone deacetylase inhibitor showcases the therapeutic potential of benzamide derivatives in cancer treatment, hinting at the possibilities for the specified chemical structure in oncological research (Zhou et al., 2008).

Mechanism of Action

While the mechanism of action for this specific compound is not available, related compounds have been found to inhibit EZH2, a key candidate oncology target for pharmacological intervention .

Future Directions

The study and development of compounds like this one could be valuable in various fields, including medicinal chemistry. For instance, pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .

properties

IUPAC Name

2-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-5-3-4-6-15(12)17(24)20-14-7-9-22(10-8-14)18-19-13(2)11-16(23)21-18/h3-6,11,14H,7-10H2,1-2H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOLQPHEBWVNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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